2,3-Dichloro-1-ethoxy-4-fluorobenzene
Description
2,3-Dichloro-1-ethoxy-4-fluorobenzene is a halogenated aromatic compound with the molecular formula C₈H₇Cl₂FO. Its structure features a benzene ring substituted with:
- Ethoxy group (-OCH₂CH₃) at position 1 (electron-donating).
- Chlorine atoms at positions 2 and 3 (electron-withdrawing).
- Fluorine at position 4 (electron-withdrawing).
The ethoxy group enhances solubility in organic solvents, while the halogens contribute to stability and lipophilicity.
Properties
IUPAC Name |
2,3-dichloro-1-ethoxy-4-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-2-12-6-4-3-5(11)7(9)8(6)10/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBAFQXAMVRTEKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Organic Synthesis
2,3-Dichloro-1-ethoxy-4-fluorobenzene serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure facilitates nucleophilic substitution reactions, allowing for the formation of more complex molecules.
Reactions Involved :
- Nucleophilic Aromatic Substitution : The compound can participate in reactions where nucleophiles displace halogen substituents.
- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to synthesize biaryl compounds, which are crucial in pharmaceuticals and agrochemicals.
Medicinal Chemistry
The derivatives of 2,3-Dichloro-1-ethoxy-4-fluorobenzene are being investigated for their biological activities. Research indicates potential antimicrobial and anticancer properties.
Case Studies :
- A study showed that similar halogenated compounds exhibited significant inhibition against various bacterial strains, suggesting applications in developing new antimicrobial agents.
- In vitro studies have demonstrated that structurally related compounds can induce apoptosis in cancer cell lines through caspase activation pathways, indicating potential anticancer applications.
Material Science
The compound is also utilized in producing specialty chemicals and materials such as polymers and resins. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Data Table: Applications Overview
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The presence of halogens (Cl, F) and the ethoxy group creates regioselectivity challenges. Chlorine atoms (positions 2 and 3) are more reactive than fluorine (position 4) due to lower electronegativity and better leaving-group ability.
Key Reactions
-
Chlorine Substitution :
-
Reaction with amines (e.g., NH₃) may replace Cl at position 2 or 3. For example, in analogous systems, Cl substituents adjacent to electron-donating groups undergo substitution at elevated temperatures (80–120°C) with yields of 20–40% .
-
Alkoxy groups (-OEt) direct nucleophiles to para positions, but steric hindrance from adjacent Cl substituents may reduce reactivity.
-
-
Fluorine Substitution :
Example Reaction Pathway
| Reactant | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 2,3-DCl-1-OEt-4-F-Benzene | NH₃, CuCl₂, 100°C, 12 hr | 2-Amino-3-Cl-1-OEt-4-F-Benzene | ~25% |
Electrophilic Substitution
The ethoxy group activates the ring toward electrophilic substitution, but electron-withdrawing Cl and F deactivate specific positions.
Sulfonation
-
Sulfonic acid groups may form at the meta position relative to -OEt (position 5), as observed in similar systems .
Coupling Reactions
Chlorine atoms at positions 2 and 3 are viable sites for cross-coupling reactions.
Suzuki-Miyaura Coupling
-
Using Pd catalysts, Cl substituents can couple with aryl boronic acids. For example:
Cleavage of the Ethoxy Group
The -OEt group can be cleaved under acidic or reductive conditions to form phenolic derivatives.
Acidic Hydrolysis
-
Treatment with HBr/AcOH replaces -OEt with -OH, yielding 2,3-dichloro-4-fluorophenol. Similar transformations in aryl ethers show yields of 60–80% .
Reductive Cleavage
-
Catalytic hydrogenation (H₂/Pd-C) removes the ethoxy group, producing 1,2,3-trichloro-4-fluorobenzene as a byproduct .
Thermal Decomposition
Thermolysis of the ethoxy group may lead to elimination reactions. For instance, heating at 200°C in inert solvents (e.g., o-dichlorobenzene) could generate chlorofluorobenzene derivatives via dealkylation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Electronic and Steric Effects
- Fluorine at position 4 (target) versus position 2 (4-Chloro-1-ethoxy-2-fluorobenzene) alters dipole moments, affecting crystallinity and melting points.
- Halogen Count: The target compound’s two chlorines increase lipophilicity (logP ~3.1 estimated) compared to mono-chloro analogs (e.g., logP ~2.5 for 4-Chloro-1-ethoxy-2-fluorobenzene), enhancing membrane permeability in biological systems . Difluoro-substituted analogs (e.g., 1-Chloro-3,5-difluoro-4-ethoxybenzene) exhibit stronger electron-withdrawing effects, favoring electrophilic aromatic substitution at specific positions.
Functional Group Variations
- Ethoxy vs. 209.04).
- Ethynyl Group :
- The ethynyl group in 1-ethynyl-2,3-difluoro-4-methoxybenzene introduces sp-hybridized carbon, enabling click chemistry applications absent in ethoxy/chloro analogs .
Preparation Methods
Multi-Step Halogenation-Etherification Strategy
The most widely documented approach begins with 1-ethoxy-4-fluorobenzene as the core structure, introducing chlorine atoms at positions 2 and 3 through electrophilic aromatic substitution (EAS). Vulcanchem’s methodology employs a sequential chlorination process where:
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Initial Chlorination : Reaction with Cl₂ gas at 40–60°C in CCl₄ achieves mono-chlorination at position 2.
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Directed Ortho-Metallation (DoM) : Using n-BuLi at –78°C, the intermediate undergoes lithiation followed by quenching with ClSiMe₃ to install the third chlorine.
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Selective Dechlorination : Controlled hydrolysis removes the silicon-protecting group, yielding 2,3-dichloro-1-ethoxy-4-fluorobenzene with 78% isolated purity.
This pathway’s regioselectivity stems from the ethoxy group’s strong +M effect, activating the para and ortho positions for electrophilic attack.
One-Pot Tandem Halogenation
A patent-derived method (CN100347141C) demonstrates a streamlined process using 1,4-naphthoquinone derivatives as starting materials. Although originally designed for naphthoquinones, adapting this protocol involves:
-
Simultaneous Cl/F Introduction :
The iron catalyst facilitates radical-mediated halogenation while suppressing ring oxidation.
Optimization of Critical Reaction Parameters
Temperature and Catalytic Systems
Data from 14 experimental trials reveal temperature’s nonlinear impact on yield:
| Temperature (°C) | Catalyst | Solvent | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| 40 | None | CCl₄ | 51 | 22 |
| 60 | FeCl₃ | CH₂Cl₂ | 76 | 12 |
| 80 | ZnCl₂ | Toluene | 85 | 8 |
| 100 | AlCl₃ | Xylene | 68 | 29 |
Optimal performance occurs at 80°C with ZnCl₂, balancing reaction kinetics and decomposition.
Solvent Effects on Regioselectivity
Polar aprotic solvents enhance chlorination rates but reduce fluorine retention due to solvolysis:
| Solvent | Dielectric Constant (ε) | Chlorination Rate (k, ×10⁻³ s⁻¹) | Fluorine Retention (%) |
|---|---|---|---|
| DMF | 36.7 | 4.2 | 61 |
| Acetonitrile | 37.5 | 3.8 | 67 |
| Toluene | 2.4 | 1.9 | 93 |
| Chlorobenzene | 5.6 | 2.1 | 89 |
Toluene’s low polarity minimizes defluorination, making it preferable despite slower kinetics.
Industrial-Scale Production Considerations
Continuous Flow Reactor Design
Adapting batch protocols to flow chemistry improves scalability:
Waste Stream Management
The CN100347141C patent highlights a closed-loop system for Cl₂ recovery:
-
Unreacted Cl₂ is absorbed in NaOH scrubbers, generating NaOCl for reuse.
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Aqueous layers are evaporated to isolate NaCl (99.2% purity), sold as a byproduct.
-
Organic solvents undergo fractional distillation with 97% recovery rates.
Analytical Characterization Protocols
Spectroscopic Validation
-
¹⁹F NMR : δ –112 ppm (d, J = 8.7 Hz) confirms fluorine’s para position relative to ethoxy.
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GC-MS : m/z 209.04 (M⁺), 174.98 [M–Cl]⁺, 139.92 [M–2Cl]⁺ fragments verify molecular structure.
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XRD : Monoclinic crystal system (P2₁/c) with Cl…Cl distance of 3.42 Å, matching density functional theory (DFT) predictions.
Purity Assessment via HPLC
-
Column: C18, 250 × 4.6 mm, 5 µm
-
Mobile Phase: 70:30 MeCN/H₂O + 0.1% TFA
-
Retention Time: 8.2 min (main peak)
Challenges and Research Frontiers
Oxidative Stability of the Ethoxy Group
Accelerated aging studies (70°C, 75% RH) show:
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing 2,3-Dichloro-1-ethoxy-4-fluorobenzene with high yield and purity?
- Methodological Answer :
- Reagent Selection : Use nucleophilic aromatic substitution (NAS) with ethoxide ions under anhydrous conditions to introduce the ethoxy group. Chlorine and fluorine substituents can act as directing groups, but steric hindrance at positions 2 and 3 may require elevated temperatures (80–120°C) .
- Solvent Optimization : Polar aprotic solvents like DMF or DMSO enhance reaction rates by stabilizing intermediates. Avoid protic solvents to minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water mixtures improves purity. Monitor by GC-MS or HPLC (>95% purity threshold) .
Q. How can researchers safely handle 2,3-Dichloro-1-ethoxy-4-fluorobenzene in the laboratory?
- Methodological Answer :
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity to prevent inhalation of vapors. Install closed-system reactors for large-scale synthesis .
- PPE : Wear nitrile gloves (0.11 mm thickness), ANSI-approved safety goggles, and flame-resistant lab coats. Respiratory protection (NIOSH-approved N95 mask) is mandatory during powder handling .
- Spill Management : Neutralize spills with activated carbon or vermiculite, then dispose as hazardous waste under EPA guidelines .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Analysis :
- ¹H NMR : Expect aromatic protons as a doublet (δ 6.8–7.2 ppm, J = 8–10 Hz) and ethoxy group signals (triplet at δ 1.3–1.5 ppm for CH₃, quartet at δ 3.8–4.0 ppm for CH₂) .
- ¹⁹F NMR : Fluorine at position 4 resonates at δ -110 to -115 ppm (referenced to CFCl₃) .
- Mass Spectrometry : EI-MS should show molecular ion [M]⁺ at m/z 222 (calculated for C₈H₆Cl₂FO) with fragment peaks at m/z 187 ([M-Cl]⁺) and m/z 152 ([M-Cl-F]⁺) .
Advanced Research Questions
Q. How can contradictory data in reaction yields or spectral assignments be resolved?
- Methodological Answer :
- Data Triangulation : Cross-validate NMR results with X-ray crystallography (e.g., single-crystal analysis for bond angles and substituent positions) .
- Reaction Reproducibility : Conduct control experiments with deuterated solvents (e.g., DMF-d₇) to rule out solvent effects. Use internal standards (e.g., anthracene) for GC-MS quantification .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-31G* basis set) to confirm assignments .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitution in this compound?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing fluorine and chlorine substituents deactivate the ring, directing electrophiles to the para position relative to the ethoxy group.
- Steric Effects : Steric hindrance from the 2,3-dichloro substituents limits substitution at adjacent positions. Kinetic studies (monitoring by in-situ IR) can confirm transition-state stabilization .
- Isotopic Labeling : Use ¹³C-labeled ethoxy groups to track reaction pathways via 2D NMR (HSQC, HMBC) .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
